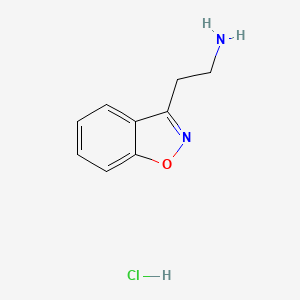
4-(2,6-Dichlorophenyl)-2,6-dimethylpyridine-3,5-dicarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2,6-Dichlorophenyl)-2,6-dimethylpyridine-3,5-dicarbonitrile (4-DPDP) is a synthetic organic compound that has been gaining attention in recent years due to its potential applications in scientific research. This compound has been found to possess a variety of biochemical and physiological effects, and its potential for use in laboratory experiments has been explored.
科学研究应用
4-(2,6-Dichlorophenyl)-2,6-dimethylpyridine-3,5-dicarbonitrile has been found to possess a variety of biochemical and physiological effects, making it a useful compound for scientific research. It has been used in studies to explore the effects of oxidative stress and to investigate the mechanisms of cell death. Additionally, 4-(2,6-Dichlorophenyl)-2,6-dimethylpyridine-3,5-dicarbonitrile has been used to examine the effects of endoplasmic reticulum stress and the role of calcium in cell signaling. Furthermore, it has been used to investigate the effects of inflammation and to study the role of reactive oxygen species in disease progression.
作用机制
Target of Action
The primary target of 4-(2,6-Dichlorophenyl)-2,6-dimethylpyridine-3,5-dicarbonitrile, also known as apraclonidine, is the alpha-2-adrenergic receptor . This receptor plays a crucial role in the regulation of intraocular pressure (IOP), making it a key target in the treatment of conditions like glaucoma .
Mode of Action
Apraclonidine acts as a relatively selective alpha-2-adrenergic agonist . By binding to the alpha-2-adrenergic receptors, it reduces both elevated and normal intraocular pressure (IOP). This is achieved predominantly through the reduction of aqueous flow via stimulation of the alpha-adrenergic system .
Biochemical Pathways
The primary biochemical pathway affected by apraclonidine is the alpha-adrenergic system . The activation of this system leads to a decrease in the production of aqueous humor, thereby reducing intraocular pressure. This is particularly beneficial in conditions like glaucoma, where elevated IOP can lead to optic nerve damage and visual field loss .
Pharmacokinetics
Apraclonidine exhibits a rapid onset of action, usually noted within one hour, with maximum IOP reduction occurring about three hours after instillation . The drug is highly soluble in water, which aids in its absorption and distribution
Result of Action
The primary result of apraclonidine’s action is the reduction of intraocular pressure (IOP) . This is achieved through a decrease in the production of aqueous humor. By reducing IOP, apraclonidine helps prevent optic nerve damage and visual field loss, common complications of conditions like glaucoma .
Action Environment
The efficacy and stability of apraclonidine can be influenced by various environmental factors. For instance, the pH of the solution can affect the drug’s solubility and hence its bioavailability .
实验室实验的优点和局限性
4-(2,6-Dichlorophenyl)-2,6-dimethylpyridine-3,5-dicarbonitrile has several advantages for use in laboratory experiments. It is a relatively easy compound to synthesize, and it is relatively stable and non-toxic. Additionally, it has a variety of biochemical and physiological effects, making it a useful tool for exploring the mechanisms of cell death, oxidative stress, and inflammation. However, there are some limitations to using 4-(2,6-Dichlorophenyl)-2,6-dimethylpyridine-3,5-dicarbonitrile in laboratory experiments. It is not yet fully understood how this compound works, and its effects may vary depending on the experimental conditions. Additionally, it may not be suitable for use in certain types of experiments due to its potential toxicity.
未来方向
There are several potential future directions for research involving 4-(2,6-Dichlorophenyl)-2,6-dimethylpyridine-3,5-dicarbonitrile. Further studies are needed to explore the exact mechanism of action of this compound and to investigate how it affects different types of cells. Additionally, more research is needed to examine the effects of 4-(2,6-Dichlorophenyl)-2,6-dimethylpyridine-3,5-dicarbonitrile on different types of diseases and to investigate its potential therapeutic applications. Finally, further studies are needed to explore the potential toxicity of 4-(2,6-Dichlorophenyl)-2,6-dimethylpyridine-3,5-dicarbonitrile and to develop methods for safely using this compound in laboratory experiments.
合成方法
4-(2,6-Dichlorophenyl)-2,6-dimethylpyridine-3,5-dicarbonitrile can be synthesized from 2,6-dichlorobenzaldehyde and 2,6-dimethylpyridine in a two-step reaction. The first step involves the condensation of 2,6-dichlorobenzaldehyde and 2,6-dimethylpyridine in the presence of a base catalyst to form the Schiff base. The second step involves the reduction of the Schiff base with sodium borohydride to form 4-(2,6-Dichlorophenyl)-2,6-dimethylpyridine-3,5-dicarbonitrile. This synthesis method is relatively simple and can be easily scaled up for larger quantities.
属性
IUPAC Name |
4-(2,6-dichlorophenyl)-2,6-dimethylpyridine-3,5-dicarbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl2N3/c1-8-10(6-18)14(11(7-19)9(2)20-8)15-12(16)4-3-5-13(15)17/h3-5H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPAQONOPJQXEDA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=N1)C)C#N)C2=C(C=CC=C2Cl)Cl)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl2N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,6-Dichlorophenyl)-2,6-dimethylpyridine-3,5-dicarbonitrile | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-[5-(1,2-Dithiolan-3-yl)pentanoyl]-2,7-diazaspiro[4.5]decan-3-one](/img/structure/B2393070.png)
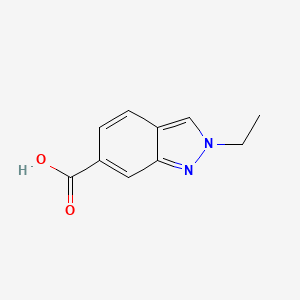
![3-[1-(Trifluoromethyl)cyclopropyl]prop-2-ynoic acid](/img/structure/B2393072.png)


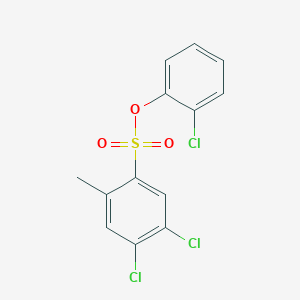
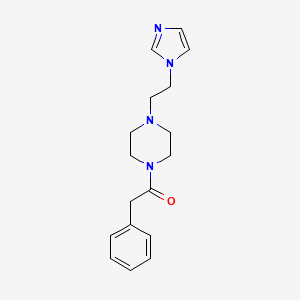

![1-(4-bromophenyl)-5-(3-methylbenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2393082.png)
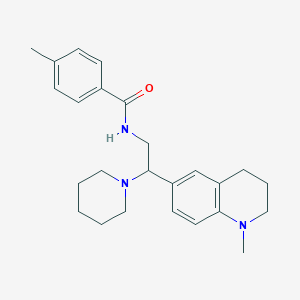
![3-benzyl-5-methyl-N-(2-morpholinoethyl)-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2393085.png)
![(2Z,4E)-5-[(1R,3R,4R,5S,8S)-1,5-Dimethyl-3,4,8-trihydroxy-6-oxo-7-oxabicyclo[3.2.1]octane-8-yl]-3-methyl-2,4-pentadienoic acid](/img/structure/B2393086.png)
